N-Hydroxy Tipranavir-d5

LC-MS/MS Bioanalysis Metabolite Profiling Therapeutic Drug Monitoring

N-Hydroxy Tipranavir-d5 is the definitive deuterated internal standard for quantifying the Tipranavir hydroxyl metabolite (H-1) in biological matrices. Its 5-deuterium labeling eliminates ion suppression/enhancement errors that exceed 15% with unlabeled analogs, enabling validated LC-MS/MS methods with r²>0.997 and inter-/intra-assay CV <15% for FDA/EMA regulatory submissions. Essential for CYP3A4 induction/inhibition studies, therapeutic drug monitoring, and cross-species metabolite profiling. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C31H33F3N2O6S
Molecular Weight 623.7 g/mol
Cat. No. B12413260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Tipranavir-d5
Molecular FormulaC31H33F3N2O6S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
InChIInChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D
InChIKeyYEVFABAGWJZFRK-LFWCKQPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy Tipranavir-d5: Analytical Reference Standard for HIV Protease Inhibitor Research


N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) is a stable isotope-labeled derivative of the non-peptidic HIV-1 protease inhibitor Tipranavir [1]. As a deuterated analog, it contains five deuterium atoms (d5) replacing hydrogen atoms on the phenyl ring, with a molecular formula of C31H28D5F3N2O6S and molecular weight of 623.69 g/mol [2]. This compound is specifically a deuterium-labeled version of the N-hydroxy metabolite of Tipranavir, identified as the most abundant metabolite (H-1) in human feces, accounting for approximately 4.9% of fecal radioactivity when Tipranavir is co-administered with ritonavir [3]. It is exclusively manufactured for research use as an analytical reference standard, not for therapeutic applications .

Why Non-Deuterated Tipranavir Metabolite Standards Cannot Substitute for N-Hydroxy Tipranavir-d5 in Quantitative LC-MS/MS Analysis


In quantitative LC-MS/MS analysis, substituting a non-deuterated N-Hydroxy Tipranavir standard for its deuterated counterpart (N-Hydroxy Tipranavir-d5) introduces significant analytical error. Without a stable isotope-labeled internal standard, the assay becomes vulnerable to matrix effects—endogenous components in biological samples that can cause ion suppression or enhancement, leading to quantitative inaccuracies exceeding 15% [1]. Validated methods for antiretroviral therapeutic drug monitoring using deuterated internal standards achieve correlation coefficients (r²) higher than 0.997 and intra- and inter-assay variations below 15%, performance that cannot be reliably attained with non-labeled analogs [2]. Additionally, deuterated and non-deuterated compounds exhibit differences in chromatographic and extraction behavior that must be accounted for in method development [3]. The choice between N-Hydroxy Tipranavir-d5 and alternative isotope-labeled forms (e.g., d4, d7) hinges on the number and position of deuterium atoms, which directly affect both analytical sensitivity and the potential for deuterium-hydrogen back-exchange during sample preparation.

N-Hydroxy Tipranavir-d5: Quantified Differentiation from Alternative Isotope-Labeled Standards


N-Hydroxy Tipranavir-d5 vs. Tipranavir-d4: Metabolite-Specific Quantification Capability

N-Hydroxy Tipranavir-d5 enables direct quantification of the hydroxylated metabolite, whereas Tipranavir-d4 quantifies only the parent drug. In human mass balance studies, the hydroxyl metabolite (H-1) represents 4.9% of fecal radioactivity, while unchanged Tipranavir accounts for 79.9% of fecal radioactivity [1]. Co-administration of Tipranavir with ritonavir enhances parent drug exposure by inhibiting CYP3A4-mediated metabolism, resulting in plasma trough concentrations of 21.01–29.1 μM [2]. Using N-Hydroxy Tipranavir-d5 as the internal standard for the metabolite and Tipranavir-d4 for the parent drug enables simultaneous, accurate quantification of both species in a single analytical run.

LC-MS/MS Bioanalysis Metabolite Profiling Therapeutic Drug Monitoring

N-Hydroxy Tipranavir-d5 vs. Non-Deuterated N-Hydroxy Tipranavir: Analytical Precision Differentiation

Validated UPLC-MS/MS methods for antiretroviral quantification using deuterated internal standards achieve inter- and intra-assay variations <15% and accuracy deviations <15% from target concentrations [1]. In contrast, methods lacking isotopically labeled internal standards are susceptible to matrix effects that can produce quantitative errors exceeding 20-30% in complex biological matrices [2]. The five deuterium atoms in N-Hydroxy Tipranavir-d5 create a mass shift of +5 Da relative to unlabeled N-Hydroxy Tipranavir, ensuring complete chromatographic co-elution while enabling distinct mass spectrometric detection without ion suppression cross-talk.

Method Validation Bioanalytical Chemistry LC-MS/MS Precision

N-Hydroxy Tipranavir-d5 (d5-Labeled Metabolite) vs. Tipranavir-d7 (d7-Labeled Parent): Position-Specific Deuteration Advantage

The deuterium atoms in N-Hydroxy Tipranavir-d5 are positioned on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), a metabolically stable location that minimizes deuterium-hydrogen back-exchange during sample preparation and storage . In contrast, Tipranavir-d7 has deuterium atoms distributed across multiple positions on the Tipranavir parent scaffold, with a molecular weight of approximately 610 g/mol (parent drug is 602.67 g/mol) . The ring-positioned deuteration in N-Hydroxy Tipranavir-d5 ensures isotopic integrity throughout the analytical workflow, which is critical for maintaining quantification accuracy in long-term stability studies.

Deuterium Labeling Strategy Metabolic Stability Back-Exchange Assessment

Primary Research and Analytical Applications for N-Hydroxy Tipranavir-d5


Therapeutic Drug Monitoring (TDM) of Tipranavir Metabolite in HIV-Infected Patients

N-Hydroxy Tipranavir-d5 serves as the internal standard for quantifying the N-hydroxy metabolite (H-1) in human plasma using validated UPLC-MS/MS methods. Clinical studies demonstrate that unchanged Tipranavir accounts for 98.4–99.7% of plasma radioactivity, with the metabolite present at lower but pharmacologically relevant concentrations [1]. Accurate metabolite quantification supports assessment of patient adherence, CYP3A4-mediated drug-drug interactions, and potential metabolite-related toxicity monitoring in salvage therapy regimens.

Drug-Drug Interaction (DDI) Studies Investigating CYP3A4 Induction/Inhibition

N-Hydroxy Tipranavir-d5 enables precise quantification of the hydroxylated metabolite in in vitro hepatocyte and microsomal assays designed to assess CYP3A4-mediated metabolism. Tipranavir is both a substrate and inducer of CYP3A4, and its co-administration with ritonavir results in net CYP3A4 inhibition [2]. Accurate metabolite quantification using this deuterated standard is essential for elucidating the complex net effects of Tipranavir/ritonavir on CYP3A4, P-glycoprotein, and UDP-glucuronosyltransferase activities [3].

Bioanalytical Method Development and Cross-Validation for Regulatory Submission

N-Hydroxy Tipranavir-d5 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (FDA, EMA). Validated methods for antiretroviral quantification using deuterated internal standards achieve correlation coefficients (r²) >0.997, inter- and intra-assay variations <15%, and accuracy deviations <15% from target concentrations [4]. Use of this compound ensures compliance with bioanalytical method validation guidelines requiring stable isotope-labeled internal standards for matrix effect mitigation.

Metabolite Identification and Mass Balance Studies in Preclinical Models

N-Hydroxy Tipranavir-d5 is the reference standard for identifying and quantifying the hydroxyl metabolite (H-1) in preclinical species. In human mass balance studies, the hydroxyl metabolite accounts for 4.9% of fecal radioactivity [1]. In Sprague-Dawley rat studies, no single metabolite was found to be significant in urine, comprising <1% of the dose [5]. The deuterated standard enables species-specific metabolite profiling to support IND-enabling toxicology studies and cross-species pharmacokinetic comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy Tipranavir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.